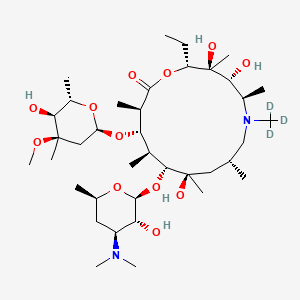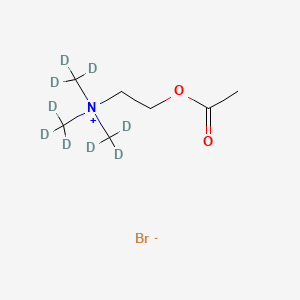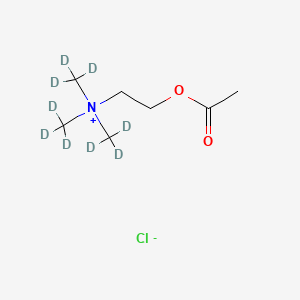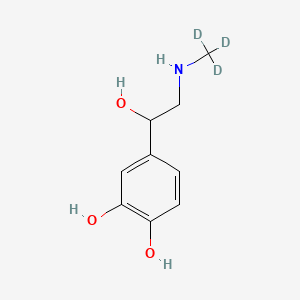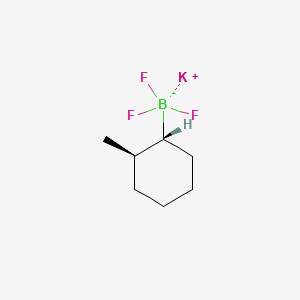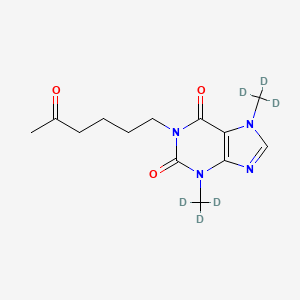
Pentoxifylline-d6
Vue d'ensemble
Description
Pentoxifylline-d6 is a variant of Pentoxifylline, which is a drug used in the management of peripheral vascular disease . It is a xanthine derivative . The molecular formula of Pentoxifylline-d6 is C13H18N4O3 .
Synthesis Analysis
The synthesis of Pentoxifylline involves condensation and ring closure by means of 4- (nitrogen methyl chloride)-1-methylimidazole-5-acyl chloride . A study reported the structure-guided in silico approach for designing analogues of Pentoxifylline .Molecular Structure Analysis
The molecular structure of Pentoxifylline-d6 is characterized by a molecular weight of 284.34 g/mol . The InChI string representation of its structure isInChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 . Chemical Reactions Analysis
The thermal behavior of Pentoxifylline has been studied using thermoanalytical techniques . The active substance is thermally more stable than the tablets . The decrease in stability was attributed to the presence of excipients .Physical And Chemical Properties Analysis
Pentoxifylline-d6 has a molecular weight of 284.34 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The exact mass is 284.17555092 g/mol .Applications De Recherche Scientifique
Flap Survival in Plastic Surgery : Pentoxifylline shows potential in treating skin flaps at risk of necrosis. It improves the deformability of red blood cells, which is a key factor in flap survival, by increasing ATP content (Takayanagi & Ogawa, 1980).
Antiproliferative and Antiproteolytic Activity in Cancer Research : It exhibits significant antiproliferative, antiadhesive, and antiproteolytic effects on B16F10 melanoma cells, inhibiting their proliferation and adhesion, as well as the secretion of matrix metalloproteinases (Dua & Gude, 2006).
Inhibition of Metastasis in Melanoma Research : Pentoxifylline significantly inhibits the adhesion of melanoma cells to reconstituted basement membrane and type IV collagen, thereby potentially reducing tumor metastasis (Gude et al., 1999).
Stimulation of Human Sperm Motility : It has been found to increase the motility of ejaculated spermatozoa, both in vitro and in patients treated for asthenozoospermia (Shen et al., 1991).
Potential Role in COVID-19 Treatment : As an immunomodulator with anti-inflammatory properties, pentoxifylline is proposed to be a potential therapeutic for COVID-19 due to its ability to reduce cytokine storm effects (Hendry et al., 2020).
Improvement of Vascular Health : It benefits blood rheology by decreasing blood and plasma viscosity, enhancing erythrocyte distensibility, and exerting anti-inflammatory effects (McCarty, O’Keefe, & DiNicolantonio, 2016).
Effect on Muscle Strength and Function : Pentoxifylline does not appear to significantly improve or halt the deterioration of muscle strength and function in boys with Duchenne muscular dystrophy when added to corticosteroid treatment (Escolar et al., 2012).
Vascular and Other Clinical Effects : It influences brain blood flow and recovery of neurological functions, and exhibits anti-inflammatory and immunomodulatory properties, with potential applications in intermittent claudication, ischemic heart disease, cerebrovascular pathology, and oncology (Dubenko, 2016).
Mécanisme D'action
Target of Action
Pentoxifylline-d6, a synthetic dimethylxanthine derivative, primarily targets the rheological properties of blood . It also targets inflammatory processes directly, making it a potential treatment for conditions associated with inflammation .
Mode of Action
Pentoxifylline-d6 interacts with its targets to bring about several changes. It acts as a non-specific cyclic-3’,5’-phosphodiesterase (PDE) inhibitor, leading to elevated cyclic adenosine monophosphate (cAMP) levels . This interaction results in decreased blood viscosity, increased erythrocyte flexibility, and decreased neutrophil adhesion and activation . It also suppresses the production of tumor necrosis factor alpha (TNF-α), an inflammatory cytokine .
Biochemical Pathways
Pentoxifylline-d6 affects multiple biochemical pathways. It modulates the adenosine receptors, stimulates the production of vasodilatory prostaglandins, and prevents vascular congestion . It also suppresses TNF-α and apoptosis, thereby influencing inflammatory signaling pathways .
Pharmacokinetics
The pharmacokinetics of Pentoxifylline-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 10–30% . It undergoes hepatic metabolism and is excreted primarily in urine (95%) and feces (<4%) . The elimination half-life of Pentoxifylline-d6 is between 0.39 and 0.84 hours .
Result of Action
The action of Pentoxifylline-d6 results in various molecular and cellular effects. It improves the rheological properties of blood, reducing plasma and whole blood viscosity, and increasing erythrocyte flexibility . It also suppresses neutrophil activation, leading to improved blood filterability . These actions collectively improve tissue oxygenation .
Action Environment
Environmental factors can influence the action of Pentoxifylline-d6. For instance, smoking has been associated with a decrease in the maximum concentration (C max) and area under the curve (AUC) of its primary metabolite . Renal impairment can also affect the pharmacokinetic parameters of Pentoxifylline-d6 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(5-oxohexyl)-3,7-bis(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPFEZZEUUWMEJ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676102 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentoxifylline-d6 | |
CAS RN |
1185878-98-1 | |
| Record name | 3,7-Bis[(~2~H_3_)methyl]-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



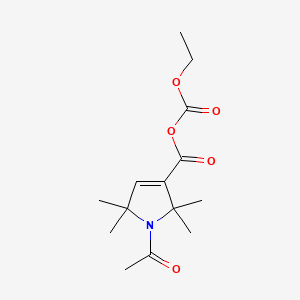

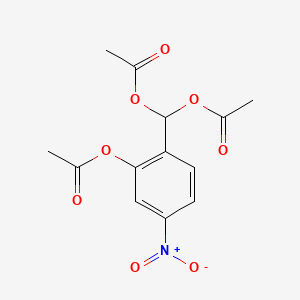

![1h-Pyrido[2,3-b][1,4]oxazine](/img/structure/B562958.png)
